molecular formula C17H10ClN3O B2391968 (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile CAS No. 620583-56-4

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile

Cat. No. B2391968
CAS RN: 620583-56-4
M. Wt: 307.74
InChI Key: ZLVDURJQJNDVPT-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, also known as CPODQA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including lung cancer, breast cancer, and liver cancer. (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to activate the apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile in lab experiments is its potent anti-tumor activity against various cancer cell lines. However, one limitation is that it has not yet been tested in animal models, so its efficacy and safety in vivo are unknown.

Future Directions

There are several future directions for the research on (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. One direction is to study its efficacy and safety in animal models, which will provide more information on its potential as a therapeutic agent. Another direction is to investigate its mechanism of action in more detail, which will help to identify potential targets for drug development. Furthermore, the development of new synthetic routes for (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile and its analogs may lead to the discovery of more potent and selective anti-cancer agents.

Synthesis Methods

The synthesis of (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves a multi-step process that starts with the reaction of 3-chloroaniline with ethyl acetoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-amino-3,4-dihydroquinazoline to form (Z)-3-(3-chlorophenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

(Z)-3-(3-chlorophenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O/c18-13-5-3-4-11(9-13)8-12(10-19)16-20-15-7-2-1-6-14(15)17(22)21-16/h1-9H,(H,20,21,22)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVDURJQJNDVPT-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC(=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC(=CC=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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